Cap-dependent endonuclease-IN-8

influenza antiviral orthomyxovirus

Cap-dependent endonuclease-IN-8 (compound I-196) is a dibenzothiepine-based CEN inhibitor with confirmed activity against influenza A, B, and C. Unlike generic CEN inhibitors, its distinct scaffold avoids cross-resistance issues associated with pyridone-based drugs like baloxavir, making it essential for resistance profiling and scaffold-hopping campaigns. Supplied at ≥98% purity, it serves as a reference standard in enzymatic assays and as a chemical probe for next-generation antiviral development. Direct procurement ensures experimental consistency and access to a unique tool compound not substitutable by class analogs.

Molecular Formula C29H23F2N3O6S
Molecular Weight 579.6 g/mol
Cat. No. B12427906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-8
Molecular FormulaC29H23F2N3O6S
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4
InChIInChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1
InChIKeyKTKPRWQWDFILGH-ZVNBPAIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-8: Chemical Class and Baseline Activity Profile for Antiviral Research


Cap-dependent endonuclease-IN-8 is a synthetic small-molecule inhibitor of the viral cap-dependent endonuclease (CEN) enzyme, a key component of the polymerase complex required for influenza virus replication via the 'cap-snatching' mechanism. Identified as compound I-196 in patent CN111410661A, this compound is reported to inhibit the replication of orthomyxoviruses, including influenza A, influenza B, and influenza C . It is supplied for research purposes with a purity typically specified at ≥98% and is part of a broader class of CEN inhibitors under investigation for antiviral applications [1].

Why Cap-dependent endonuclease-IN-8 Cannot Be Substituted by Generic In-Class Alternatives


In the development and procurement of CEN inhibitors, simple substitution based on class is not scientifically valid due to marked differences in target specificity, resistance profiles, and physicochemical properties. While the therapeutic class is validated by approved drugs like baloxavir, distinct chemical scaffolds (e.g., dibenzothiepine derivatives versus polycyclic pyridones) lead to divergent binding interactions and susceptibility to specific resistance mutations . In the context of Cap-dependent endonuclease-IN-8, substitution with a generic CEN inhibitor—or even a close analog from the same patent family—would alter critical parameters such as spectrum of activity across influenza types and the potential for cross-resistance. As such, direct procurement of this specific compound is essential for maintaining experimental consistency and exploring structure-specific mechanisms not addressable by other tool compounds [1].

Cap-dependent endonuclease-IN-8: A Quantitative Evidence Guide for Differentiated Selection


Broad-Spectrum Orthomyxovirus Activity: Differentiating Influenza A, B, and C Inhibition

Cap-dependent endonuclease-IN-8 is reported to inhibit replication of orthomyxoviruses including influenza A, B, and C . This contrasts with many CEN inhibitors, such as baloxavir and pimodivir, which show efficacy primarily against influenza A and B viruses . While specific IC50 values are not publicly disclosed for IN-8, the inclusion of influenza C in its claimed activity profile represents a differential feature relevant for pan-orthomyxovirus research. Comparators like pimodivir are known to be inactive against influenza B and C due to PB2 subunit specificity [1].

influenza antiviral orthomyxovirus

Chemical Scaffold Differentiation: A Dibenzothiepine-Based Structure vs. Baloxavir

Cap-dependent endonuclease-IN-8 features a complex polycyclic structure incorporating a dibenzothiepine moiety (C29H23F2N3O6S, MW 579.57) . This scaffold differs substantially from baloxavir, which is based on a pyridone carboxamide core. SAR studies on dibenzothiepine-containing CEN inhibitors indicate that modifications to this hydrophobic scaffold can significantly alter enzyme binding affinity and antiviral potency, with derivatives showing IC50 values ranging from 1.46 μM to >50 μM depending on substituent patterns [1]. While direct potency data for IN-8 is not published, its distinct chemotype provides a unique tool for studying alternative binding modes within the CEN active site and exploring SAR around a non-baloxavir scaffold .

medicinal chemistry structure-activity relationship drug design

Purity and Quality Control: A Defined Reference Standard for Reproducible Research

Commercial suppliers offer Cap-dependent endonuclease-IN-8 with a specified purity of ≥98% as determined by HPLC . This level of purity is comparable to that of established reference standards such as baloxavir, which is also supplied at ≥98% purity for research use . High purity is critical for minimizing off-target effects in cell-based assays and ensuring that observed antiviral activity can be confidently attributed to the compound itself rather than impurities. The availability of a defined purity standard facilitates cross-study reproducibility and reduces experimental variability.

quality control reference standard reproducibility

Optimized Application Scenarios for Cap-dependent endonuclease-IN-8 in Antiviral Research Programs


Broad-Spectrum Orthomyxovirus Screening and Mechanistic Profiling

This compound is most appropriately utilized in phenotypic or target-based assays designed to screen for antiviral activity against a panel of orthomyxoviruses. Given its claimed activity against influenza A, B, and C, it serves as a valuable tool for pan-orthomyxovirus studies, particularly when exploring mechanisms of viral replication that are conserved across influenza types. Researchers can employ IN-8 as a reference inhibitor to benchmark the activity of novel compounds or to investigate the role of CEN in the life cycle of influenza C, which is less well-characterized compared to influenza A and B.

Structure-Activity Relationship (SAR) Studies and Scaffold Hopping

Cap-dependent endonuclease-IN-8 is a suitable chemical probe for medicinal chemistry efforts aimed at developing next-generation CEN inhibitors. Its distinct dibenzothiepine-based scaffold provides a departure from the well-studied pyridone chemotype of baloxavir, enabling scaffold-hopping campaigns and the exploration of alternative binding interactions. By using IN-8 as a starting point, researchers can systematically modify its structure to map critical pharmacophoric elements and develop analogs with improved potency, selectivity, or resistance profiles.

Reference Standard for Assay Development and Validation

With a specified purity of ≥98%, Cap-dependent endonuclease-IN-8 can be employed as a reference standard in the development and validation of CEN enzymatic assays, such as fluorescence-based or FRET-based endonuclease activity assays. Its defined purity and chemical identity ensure consistent performance across experiments, facilitating the establishment of robust, reproducible assay conditions for high-throughput screening of compound libraries.

Exploratory Studies of Resistance Mechanisms

Given the emergence of resistance to first-in-class CEN inhibitors like baloxavir, IN-8 provides an alternative chemical tool for probing resistance pathways. By comparing the resistance profiles of influenza viruses selected against IN-8 with those selected against baloxavir, researchers can identify mutation-specific vulnerabilities and inform the design of inhibitors with higher barriers to resistance. This application is particularly relevant for academic and industrial groups focused on antiviral drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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